molecular formula C25H24O B8541681 4-Triphenylmethoxy-1-hexyne CAS No. 52517-95-0

4-Triphenylmethoxy-1-hexyne

Cat. No.: B8541681
CAS No.: 52517-95-0
M. Wt: 340.5 g/mol
InChI Key: TXTLTZLDDKGTOK-UHFFFAOYSA-N
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Description

4-Triphenylmethoxy-1-hexyne is a useful research compound. Its molecular formula is C25H24O and its molecular weight is 340.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

52517-95-0

Molecular Formula

C25H24O

Molecular Weight

340.5 g/mol

IUPAC Name

[hex-5-yn-3-yloxy(diphenyl)methyl]benzene

InChI

InChI=1S/C25H24O/c1-3-14-24(4-2)26-25(21-15-8-5-9-16-21,22-17-10-6-11-18-22)23-19-12-7-13-20-23/h1,5-13,15-20,24H,4,14H2,2H3

InChI Key

TXTLTZLDDKGTOK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC#C)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of 9.81 g (0.10 moles) of 4-hydroxy-1-hexyne and 33.5 g (0.12 moles) of triphenylmethyl chloride in 100 ml of dry pyridine is heated at reflux for 2 hours. The cooled mixture is treated with water and extracted with a hexane-ether mixture. The extract is washed successively with water and saturated sodium chloride solution, dried over magnesium sulfate, and concentrated. Column chromatography of the residue on Florisil gives an oil, max. 3290 (acetylenic hydrogen), 1600, 1030 and 705 cm-1 (triphenylmethoxy group).
Quantity
9.81 g
Type
reactant
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
acetylenic hydrogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A stirred solution of 9.81 g. (0.10 moles) of 4-hydroxy-1-hexyne and 33.5 g. (0.12 moles) of triphenylmethyl chloride in 100 ml. of dry pyridine is heated at reflux for 2 hours. The cooled mixture is treated with water and extracted with a hexane-ether mixture. The extract is washed successively with water and saturated sodium chloride solution, dried over magnesium sulfate, and concentrated. Column chromatography of the residue on Florisil gives an oil, ν max. 3290 (acetylenic hydrogen), 1600, 1030, and 705 cm-1 (triphenylmethoxy group).
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.12 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acetylenic hydrogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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